![molecular formula C17H19N5O B2561382 4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide CAS No. 881567-88-0](/img/structure/B2561382.png)

4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

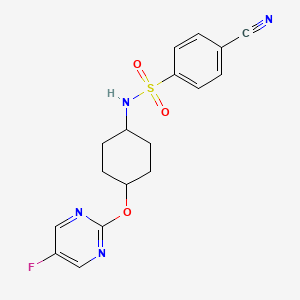

“4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide” is a derivative of pyrimido[1,2-a]benzimidazoles . Pyrimido[1,2-a]benzimidazoles are nitrogen-containing heterocyclic compounds that have been the basis of many natural and synthetic biologically active substances . They have received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles has been a subject of study over the last decade . The synthesis procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk . The intermediate arylamides are identified, and their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Molecular Structure Analysis

Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the biological activity . Substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence the biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazoles are accelerated in microdroplets . An acid-catalyzed reaction mechanism is suggested based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Aplicaciones Científicas De Investigación

Antiviral Activity

The synthesis and biological activity of pyrimido[1,2-a]benzimidazole derivatives have been a subject of interest. These compounds, including our target molecule, have shown potential as antiviral agents. For instance:

Antibacterial Properties

Benzimidazole derivatives, including those with pyrimido[1,2-a]benzimidazole scaffolds, have displayed antibacterial activity. For instance:

- Indole-based pyrido[1,2-a]benzimidazoles : Some of these compounds exhibit considerable antibacterial activity against pathogens such as S. typhi .

Mecanismo De Acción

Target of Action

Similar compounds, such as benzimidazole derivatives, are known to interact with various biological targets, including enzymes like cyclooxygenase (cox) .

Mode of Action

Benzimidazole derivatives, which share a similar structure, are known to form a covalent adduct with membrane-bound bacterial transpeptidase enzymes, also known as penicillin-binding proteins (pbps), which are involved in the biosynthesis of cell walls .

Biochemical Pathways

Benzimidazole derivatives are known to interfere with the biosynthesis of cell walls, leading to cell wall decomposition and death .

Result of Action

Benzimidazole derivatives are known to prevent the formation of cell walls, leading to cell wall decomposition and death .

Direcciones Futuras

The chemistry of aza-heterocycles, including pyrimido[1,2-a]benzimidazoles, continues to be a focus of research due to their wide spectrum of biological activity and numerous therapeutic applications . Future research may focus on developing new derivatives with improved efficacy and safety profiles.

Propiedades

IUPAC Name |

4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O/c18-15-12(16(23)20-11-6-2-1-3-7-11)10-19-17-21-13-8-4-5-9-14(13)22(15)17/h4-5,8-11H,1-3,6-7,18H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVZWUIQWXYSAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(N3C4=CC=CC=C4N=C3N=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Azaspiro[3.5]nonane-7-carbonyl chloride](/img/structure/B2561299.png)

![4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2561300.png)

![1-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2561308.png)

![4-piperidin-1-yl-1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2561312.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)